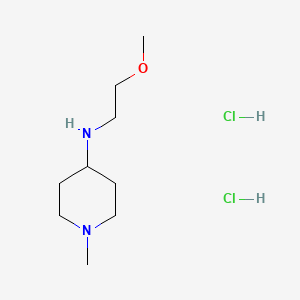

(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amin-dihydrochlorid

Übersicht

Beschreibung

The compound is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Methoxyethyl benzene have been synthesized using solid base catalysts and dimethyl carbonate (DMC) as a methylating agent .Wissenschaftliche Forschungsanwendungen

Ich habe eine gründliche Suche nach den wissenschaftlichen Forschungsanwendungen von “(2-Methoxy-ethyl)-(1-methyl-piperidin-4-YL)-amin-dihydrochlorid” durchgeführt, aber leider sind online nur begrenzte Informationen über seine einzigartigen Anwendungen in verschiedenen Bereichen verfügbar. Die Verbindung wird in einigen Quellen erwähnt, aber detaillierte Anwendungen werden nicht angegeben .

Wirkmechanismus

The mechanism of action of MEPAD is not yet fully understood. However, it is believed to act as an agonist at certain G protein-coupled receptors, which are involved in a variety of physiological processes. Additionally, it is believed to interact with a variety of other proteins, including those involved in signal transduction pathways and ion channels.

Biochemical and Physiological Effects

MEPAD has been studied for its potential effects on a variety of biochemical and physiological processes. In vitro studies have shown that MEPAD can modulate the activity of a variety of G protein-coupled receptors, including those involved in pain, inflammation, and neurodegenerative diseases. Additionally, MEPAD has been shown to interact with a variety of ion channels, which may be involved in its effects on pain, inflammation, and other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

MEPAD has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of MEPAD is its stability, which makes it suitable for use in a variety of laboratory settings. Additionally, MEPAD is relatively non-toxic, which makes it safe to use in experiments involving animals or cell cultures. However, MEPAD is also relatively expensive, which can limit its use in some experiments. Additionally, MEPAD can be difficult to synthesize, which can also limit its use in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of MEPAD. One of the most promising directions is its potential use in drug discovery. MEPAD has already been used to create a variety of novel drug molecules, and further research could lead to the discovery of even more effective and safe drugs. Additionally, MEPAD could be used to study the mechanisms of action of existing drugs, as well as to develop new therapeutic strategies. Finally, MEPAD could be used to create novel materials, such as polymers, for a variety of applications.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-11-6-3-9(4-7-11)10-5-8-12-2;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTRYEGDZZHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCOC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

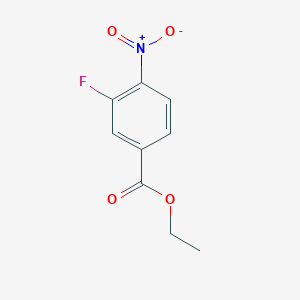

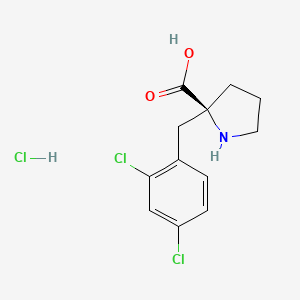

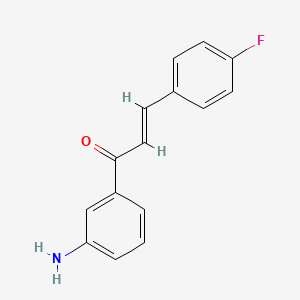

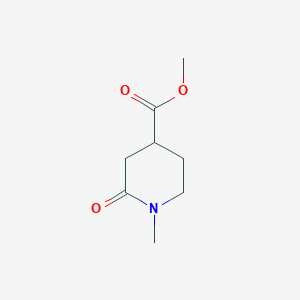

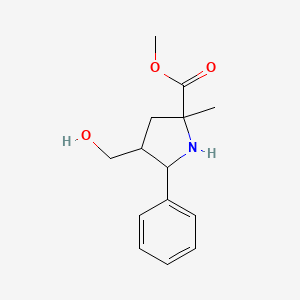

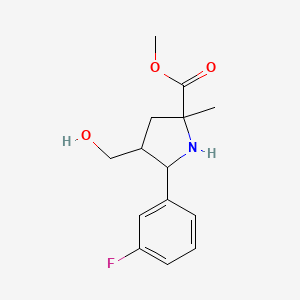

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)